molecular formula C19H20ClN3O4 B11550899 N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-4-(4-methoxy-3-methylphenyl)butanehydrazide

N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-4-(4-methoxy-3-methylphenyl)butanehydrazide

Cat. No.: B11550899
M. Wt: 389.8 g/mol
InChI Key: HOFBXGOEGOMDLM-CIAFOILYSA-N
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Description

N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-4-(4-methoxy-3-methylphenyl)butanehydrazide is an organic compound that features a complex structure with multiple functional groups, including a nitro group, a chloro group, a methoxy group, and a hydrazide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-4-(4-methoxy-3-methylphenyl)butanehydrazide typically involves a multi-step process:

    Formation of the hydrazide: The starting material, 4-(4-methoxy-3-methylphenyl)butanoic acid, is converted to its corresponding hydrazide by reacting with hydrazine hydrate under reflux conditions.

    Condensation reaction: The hydrazide is then reacted with 4-chloro-3-nitrobenzaldehyde in the presence of an acid catalyst, such as acetic acid, to form the final product through a condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-4-(4-methoxy-3-methylphenyl)butanehydrazide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Amines, thiols, appropriate solvents (e.g., ethanol).

    Oxidation: Potassium permanganate, acidic or basic conditions.

Major Products

    Reduction: Formation of the corresponding amino derivative.

    Substitution: Formation of substituted derivatives with various nucleophiles.

    Oxidation: Formation of hydroxylated derivatives.

Scientific Research Applications

N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-4-(4-methoxy-3-methylphenyl)butanehydrazide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-4-(4-methoxy-3-methylphenyl)butanehydrazide depends on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or interfere with essential enzymes. In the case of anticancer properties, it might induce apoptosis or inhibit cell proliferation by interacting with specific molecular pathways.

Comparison with Similar Compounds

Similar Compounds

    N’-[(E)-(4-bromo-3-nitrophenyl)methylidene]-4-(4-methoxy-3-methylphenyl)butanehydrazide: Similar structure but with a bromo group instead of a chloro group.

    N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-4-(4-hydroxy-3-methylphenyl)butanehydrazide: Similar structure but with a hydroxy group instead of a methoxy group.

Uniqueness

N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-4-(4-methoxy-3-methylphenyl)butanehydrazide is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of both electron-withdrawing (nitro, chloro) and electron-donating (methoxy) groups can influence its behavior in various chemical reactions and biological systems.

Properties

Molecular Formula

C19H20ClN3O4

Molecular Weight

389.8 g/mol

IUPAC Name

N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-4-(4-methoxy-3-methylphenyl)butanamide

InChI

InChI=1S/C19H20ClN3O4/c1-13-10-14(7-9-18(13)27-2)4-3-5-19(24)22-21-12-15-6-8-16(20)17(11-15)23(25)26/h6-12H,3-5H2,1-2H3,(H,22,24)/b21-12+

InChI Key

HOFBXGOEGOMDLM-CIAFOILYSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)CCCC(=O)N/N=C/C2=CC(=C(C=C2)Cl)[N+](=O)[O-])OC

Canonical SMILES

CC1=C(C=CC(=C1)CCCC(=O)NN=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-])OC

Origin of Product

United States

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